5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE
Description
The compound 5-{4-[(pyridin-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic organic molecule featuring a benzothiadiazole core fused with a piperidine-carbonyl moiety and a pyridinylsulfanyl-methyl substituent. Benzothiadiazole derivatives are widely recognized for their electron-deficient aromatic systems, which make them valuable in organic electronics, such as photovoltaic devices and light-emitting diodes .
For instance, benzothiadiazole-containing polymers are frequently used in bulk heterojunction solar cells due to their tunable band gaps and strong light absorption .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-18(14-4-5-15-16(11-14)21-25-20-15)22-9-6-13(7-10-22)12-24-17-3-1-2-8-19-17/h1-5,8,11,13H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWVLAZAQDEZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the benzothiadiazole core through a cyclization reaction of appropriate precursors. The piperidine and pyridine rings are then introduced through nucleophilic substitution reactions. The final step involves the formation of the thioether linkage, which is achieved by reacting the intermediate with a suitable thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are compatible with industrial processes is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzothiadiazole core can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent, room temperature.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-{4-[(pyridin-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole , we compare it with analogous compounds based on structural and functional motifs:
Table 1: Key Properties of Comparable Compounds
Key Observations:
Electron-Withdrawing Capacity : The benzothiadiazole core in the target compound likely confers a higher electron affinity (~3.5–4.0 eV) compared to P3HT (~3.0–3.2 eV), aligning it closer to PCBM. This property is critical for charge separation in photovoltaic applications .
Solubility: The piperidine and pyridinylsulfanyl groups may enhance solubility in polar aprotic solvents (e.g., DMSO), contrasting with P3HT’s preference for nonpolar solvents. This could facilitate solution processing in device fabrication.
Structural Analogues :
- Fipronil shares a pyrazole core but lacks the benzothiadiazole unit, highlighting the latter’s role in electronic applications versus pesticidal activity .
- Piperidine derivatives like 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-...-triazol-3-one demonstrate the versatility of piperidine in drug design but lack the conjugated system necessary for optoelectronics .
Biological Activity
5-{4-[(Pyridin-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a compound of considerable interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a benzothiadiazole core linked to a piperidine moiety through a pyridine-sulfanyl group. This unique arrangement contributes to its diverse biological activities.
Pharmacological Activities
Research indicates that the compound exhibits several pharmacological activities:
- Antibacterial Activity : Studies have demonstrated that derivatives of piperidine compounds often exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacteria, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and infections .
- Anticancer Properties : The presence of the benzothiadiazole moiety is associated with anticancer activity. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and proliferation in various cancer cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound's binding to bovine serum albumin (BSA) has been studied, indicating that it can effectively interact with proteins in biological systems .
- Enzyme Interaction : The sulfanyl group plays a crucial role in the mechanism of action by facilitating interactions with target enzymes, potentially leading to the modulation of their activity .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to strong | |
| Enzyme Inhibition | Strong against AChE and urease | |
| Anticancer | Significant inhibition in cell lines |
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that certain derivatives exhibited enhanced potency compared to traditional antibiotics like linezolid .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of piperidine derivatives, revealing that some compounds had IC50 values significantly lower than those of known inhibitors, suggesting a promising therapeutic profile for treating conditions like infections and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-{4-[(pyridin-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole, and how can reaction completion be validated?
- Methodology :
- Begin with a sulfanyl-methyl piperidine derivative and couple it to a benzothiadiazole carbonyl precursor via nucleophilic acyl substitution. Use anhydrous conditions (e.g., dichloromethane/DMF) with a base like triethylamine to facilitate the reaction .
- Monitor reaction progress via Thin-Layer Chromatography (TLC) using silica gel plates and UV visualization. Confirm completion by observing the disappearance of starting materials.
- Purify via recrystallization (methanol is effective for similar heterocyclic compounds) and validate purity through NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) .
Q. How can researchers characterize the electronic and steric properties of the benzothiadiazole and pyridinylsulfanyl moieties in this compound?
- Methodology :
- Perform Density Functional Theory (DFT) calculations to map electron density and HOMO-LUMO gaps, focusing on the benzothiadiazole’s electron-deficient nature and the pyridine sulfur’s nucleophilicity .
- Experimentally, use UV-Vis spectroscopy to assess π→π* transitions and cyclic voltammetry to determine redox potentials .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodology :
- Screen for antibacterial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via agar diffusion or broth microdilution (MIC determination). Include positive controls like ciprofloxacin .
- For enzyme inhibition studies (e.g., kinases), use fluorescence-based assays with ATP-competitive substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodology :
- Systematically substitute the benzothiadiazole core (e.g., with nitro or amino groups) and the pyridinylsulfanyl side chain (e.g., altering sulfur oxidation states).
- Evaluate changes in bioactivity and solubility using parallel synthesis and high-throughput screening (HTS). Correlate results with computational models (e.g., molecular docking against target proteins) .
Q. What analytical techniques resolve contradictions in purity assessments (e.g., HPLC vs. NMR data)?
- Methodology :
- Cross-validate purity using orthogonal methods:
- HPLC : Use a C18 column with a methanol/water gradient and UV detection at λ = 254 nm.
- NMR : Check for residual solvent peaks (e.g., DMSO) or unreacted intermediates.
- Elemental Analysis : Confirm stoichiometric consistency (C, H, N, S) .
- Consider stereochemical impurities via chiral HPLC or X-ray crystallography if crystallinity permits .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Methodology :
- Conduct accelerated degradation studies under varying pH, UV light, and oxidative conditions (e.g., H₂O₂). Monitor degradation products via LC-MS and identify metabolites using QTOF-MS .
- Assess hydrolytic stability of the piperidine-carbonylester bond, a potential cleavage site .
Experimental Design & Data Analysis
Q. What in vivo experimental designs are appropriate for evaluating toxicity and efficacy?
- Methodology :
- Use a randomized block design with dose-ranging studies in rodent models. Subdivide cohorts into control, low/medium/high dose groups, and measure biomarkers (e.g., liver enzymes, renal function) .
- For pharmacokinetics, employ LC-MS/MS to quantify plasma concentrations and calculate AUC, Cₘₐₓ, and t₁/₂ .
Q. How can researchers address low reproducibility in synthetic yields?
- Methodology :
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE). Use response surface methodology (RSM) to identify critical factors .
- Ensure rigorous drying of reagents (e.g., molecular sieves for solvents) to mitigate moisture-sensitive side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
